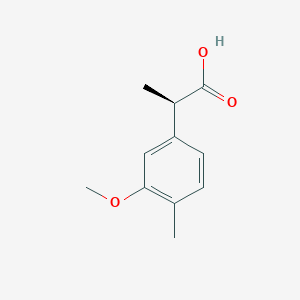

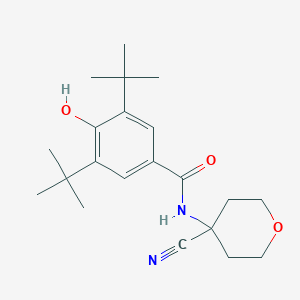

![molecular formula C25H19NO5 B2654152 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide CAS No. 886185-57-5](/img/structure/B2654152.png)

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the literature, similar compounds have been synthesized via various methods. For instance, 1,4-benzodioxines can be synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Another method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Aplicaciones Científicas De Investigación

Metabolism and Disposition

A study on the disposition and metabolism of SB-649868, a compound with a structure related to the query compound, was conducted to understand its pharmacokinetics in humans. The compound was found to be extensively metabolized, with principal elimination via feces and minor urinary excretion. Two notable metabolites were identified: M98, resulting from oxidation and rearrangement of the benzofuran ring, and a benzofuran ring-opened carboxylic acid M25. This research highlights the compound's metabolic pathways and potential for further pharmacological exploration (Renzulli et al., 2011).

Anticancer Potential

Dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their antitumor properties. These compounds were tested across different human tumor cell lines, showing particular sensitivity in leukemia and breast cancer cell lines. The research demonstrated that specific structural features of these compounds are crucial for their antimitotic and potential antitumor activities, as they inhibit tubulin polymerization. This suggests that dihydrobenzofuran derivatives, akin to the query compound, could serve as a new class of antitumor agents (Pieters et al., 1999).

Receptor Imaging Agents

Research into the development of new dopamine receptor imaging agents led to the synthesis and characterization of iodobenzamide analogues with benzofuran derivatives. These analogues were evaluated for their ability to bind to D-2 dopamine receptors in rat striatal tissue preparations, demonstrating potential as central nervous system imaging agents. This line of research provides insights into the utility of benzofuran derivatives in the design of compounds for specific receptor localization and imaging (Murphy et al., 1990).

Photocatalytic Degradation

The use of benzofuran derivatives in photocatalytic degradation was explored through the study of propyzamide's decomposition in aqueous solutions. This research revealed that the incorporation of benzofuran-based compounds as supports for titanium dioxide loading enhances the mineralization rate of contaminants and reduces the concentration of toxic intermediates. This indicates the potential application of benzofuran derivatives in environmental remediation technologies (Torimoto et al., 1996).

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c1-15-6-8-16(9-7-15)25(28)26-22-18-4-2-3-5-19(18)31-24(22)23(27)17-10-11-20-21(14-17)30-13-12-29-20/h2-11,14H,12-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXDXRNOVDGZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)

![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)

![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)

![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)